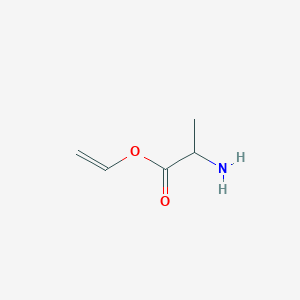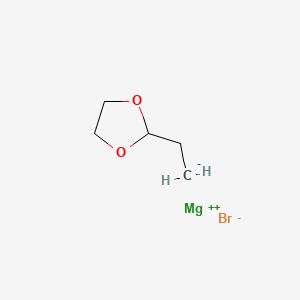
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is an organomagnesium compound with the chemical formula C6H11BrO2Mg. It is a white to yellow solid that is stable at room temperature and soluble in ether and diocenitrile, but insoluble in water. This compound is primarily used as a strong alkaline reagent in organic synthesis, particularly in Grignard reactions to form carbon-carbon bonds .
Vorbereitungsmethoden
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide can be synthesized by reacting 2-(1,3-dioxolan-2-yl) ethyl bromide with metal magnesium. The reaction is typically carried out under anhydrous conditions to prevent the magnesium bromide from reacting with water . The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions .
Analyse Chemischer Reaktionen
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is commonly used in Grignard reactions, which involve the formation of carbon-carbon bonds by reacting with various carbonyl compounds. This reaction can be used to synthesize alcohols, ethers, ketones, and other organic compounds . The compound can also undergo substitution reactions, where it reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds .
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide has a wide range of applications in scientific research. In chemistry, it is used in the synthesis of various organic compounds through Grignard reactions . In biology and medicine, it is used in the synthesis of bioactive molecules and pharmaceuticals . In industry, it is used in the production of fine chemicals and intermediates for various chemical processes .
Wirkmechanismus
The primary mechanism of action of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide involves its role as a nucleophile in Grignard reactions. The compound reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. This reaction is facilitated by the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom, making it more reactive .
Vergleich Mit ähnlichen Verbindungen
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. its unique structure, which includes a 1,3-dioxolane ring, provides it with distinct reactivity and selectivity in certain reactions . Other similar compounds include 1,3-dioxane-2-ylethylmagnesium bromide and 2-(1,3-dioxolan-2-yl)ethylmagnesium chloride .
Eigenschaften
IUPAC Name |
magnesium;2-ethyl-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Mg/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKSXYWNPQQRGO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCO1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
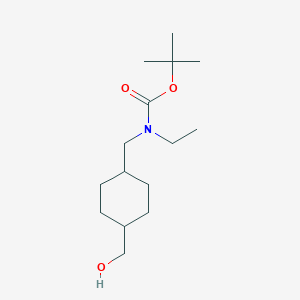
![2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane](/img/structure/B15092138.png)
![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide](/img/structure/B15092146.png)
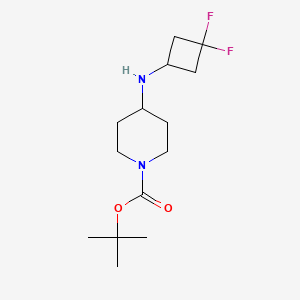
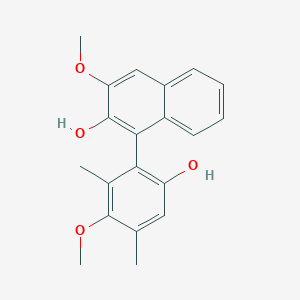
![7-Amino-13,14-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one](/img/structure/B15092161.png)

![N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B15092194.png)
![5-acetamido-2-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15092197.png)



